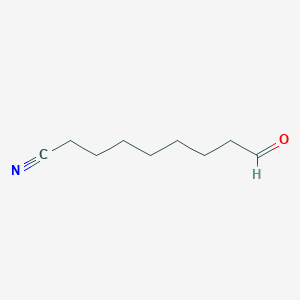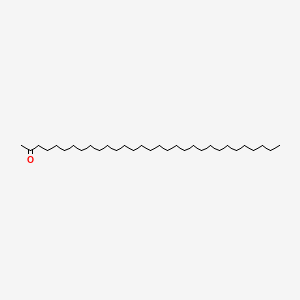
Hentriacontan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentriacontan-2-one is a long-chain ketone with the molecular formula C31H62O. It is a derivative of hentriacontane, a saturated hydrocarbon. This compound is found in the epicuticular waxes of various plants and plays a role in protecting plants from environmental stressors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hentriacontan-2-one can be synthesized through the oxidation of hentriacontane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction conditions usually require elevated temperatures and prolonged reaction times to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced on a larger scale using similar oxidation methods as in laboratory synthesis, with adjustments to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hentriacontan-2-one undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into carboxylic acids.
Reduction: Reduction reactions can convert it back to hentriacontane or to hentriacontan-2-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Hentriacontane or hentriacontan-2-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Hentriacontan-2-one has several scientific research applications:
Chemistry: Used as a model compound to study long-chain ketones and their reactivity.
Biology: Investigated for its role in plant epicuticular waxes and its impact on plant-insect interactions.
Medicine: Explored for its potential antimicrobial properties.
Industry: Used in the formulation of waxes and coatings for its hydrophobic properties.
Mechanism of Action
The mechanism of action of hentriacontan-2-one in biological systems involves its interaction with cell membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: The parent hydrocarbon of hentriacontan-2-one.
Hentriacontan-2-ol: The alcohol derivative of this compound.
Hentriacontan-16-one: Another ketone derivative with the carbonyl group at a different position.
Uniqueness
This compound is unique due to its specific position of the carbonyl group, which influences its chemical reactivity and physical properties. Compared to hentriacontane, it has a higher polarity and reactivity, making it more versatile in chemical reactions. Its specific structure also allows it to interact differently with biological membranes compared to other long-chain ketones.
Properties
CAS No. |
34345-07-8 |
|---|---|
Molecular Formula |
C31H62O |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
hentriacontan-2-one |
InChI |
InChI=1S/C31H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)32/h3-30H2,1-2H3 |
InChI Key |
KTGKDWJBRNYLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


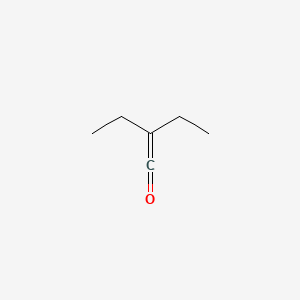
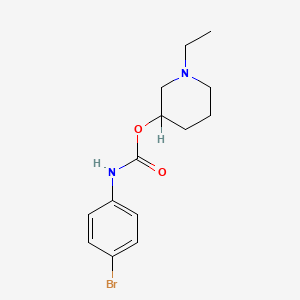
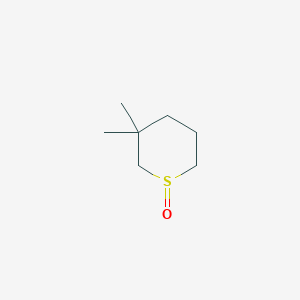
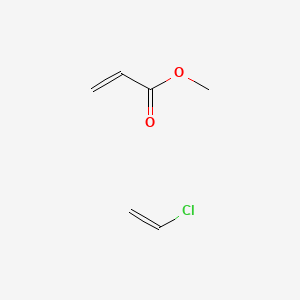
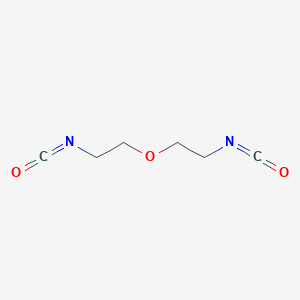

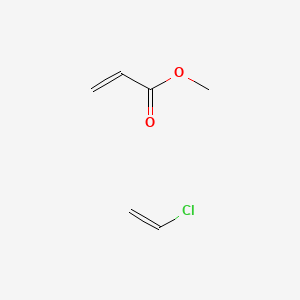
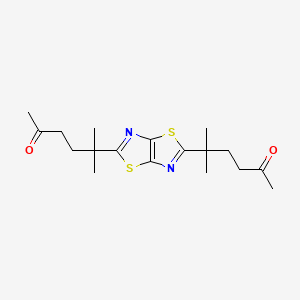
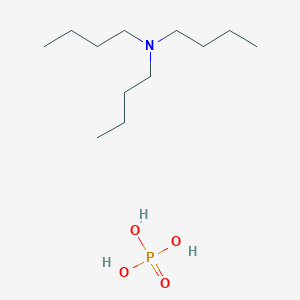
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
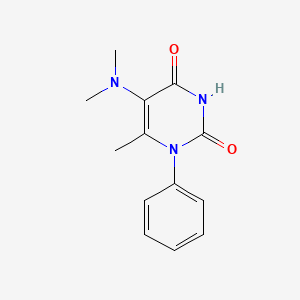
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
